

AMG-221 (CAS Number: 1095565-81-3): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Amg-221*

Cat. No.: *B1667031*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **AMG-221**, a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the 11 β -HSD1 enzyme.

Core Properties of AMG-221

AMG-221, with the CAS number 1095565-81-3, is a small molecule that has been investigated for its potential in treating type 2 diabetes. Its primary mechanism of action is the inhibition of 11 β -HSD1, an enzyme crucial in the peripheral conversion of inactive cortisone to active cortisol.

Physicochemical Properties

A summary of the known physicochemical properties of **AMG-221** is presented in the table below. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point, boiling point, and pKa are not readily available in publicly accessible literature.

Property	Value
CAS Number	1095565-81-3
Molecular Formula	C ₁₄ H ₂₂ N ₂ OS
Molecular Weight	266.4 g/mol
Melting Point	Data not available
Boiling Point	Data not available
pKa	Data not available
Solubility	Data not available

In Vitro Biological Activity

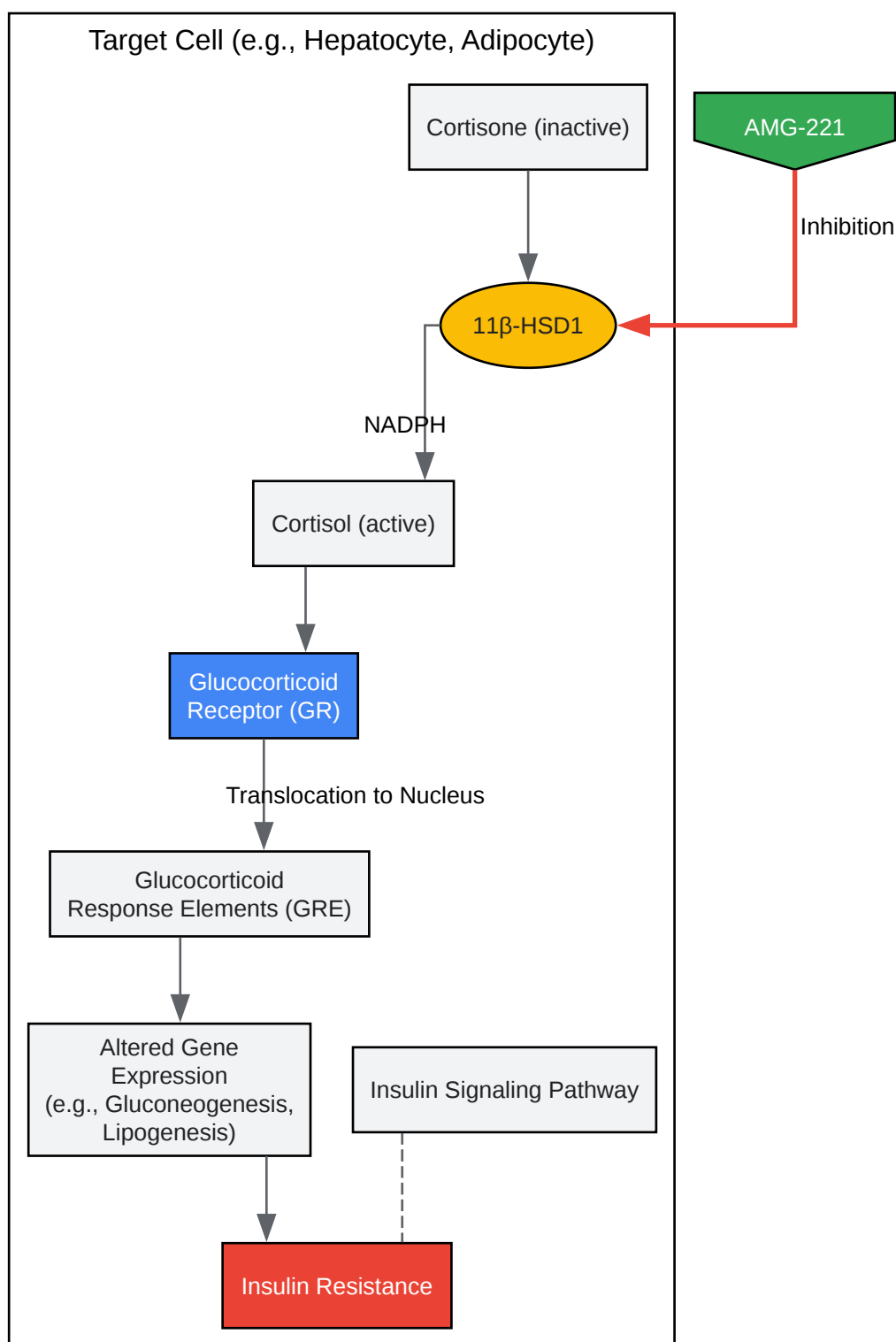
AMG-221 has demonstrated potent and selective inhibition of 11 β -HSD1 in various in vitro assays. The key inhibitory activities are summarized below.

Assay Type	Parameter	Value
Biochemical Scintillation Proximity Assay (SPA)	K _i	12.8 nM
Cell-Based Assay	IC ₅₀	10.1 nM

Mechanism of Action and Signaling Pathway

AMG-221 exerts its therapeutic effect by inhibiting the 11 β -HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol. Elevated cortisol levels in tissues such as the liver and adipose tissue are associated with insulin resistance and other metabolic complications. By blocking 11 β -HSD1, **AMG-221** reduces the local concentration of cortisol, thereby potentially improving insulin sensitivity and glucose metabolism.

The signaling pathway affected by **AMG-221** is depicted in the following diagram:



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Caption: Mechanism of action of **AMG-221** in inhibiting the 11β-HSD1 pathway.

Experimental Protocols

Detailed experimental protocols for the specific studies involving **AMG-221** are often proprietary. However, based on the available literature, the following sections describe representative methodologies for the key experiments used to characterize 11 β -HSD1 inhibitors like **AMG-221**.

In Vitro 11 β -HSD1 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay is a common high-throughput method to determine the inhibitory activity of compounds on the 11 β -HSD1 enzyme.

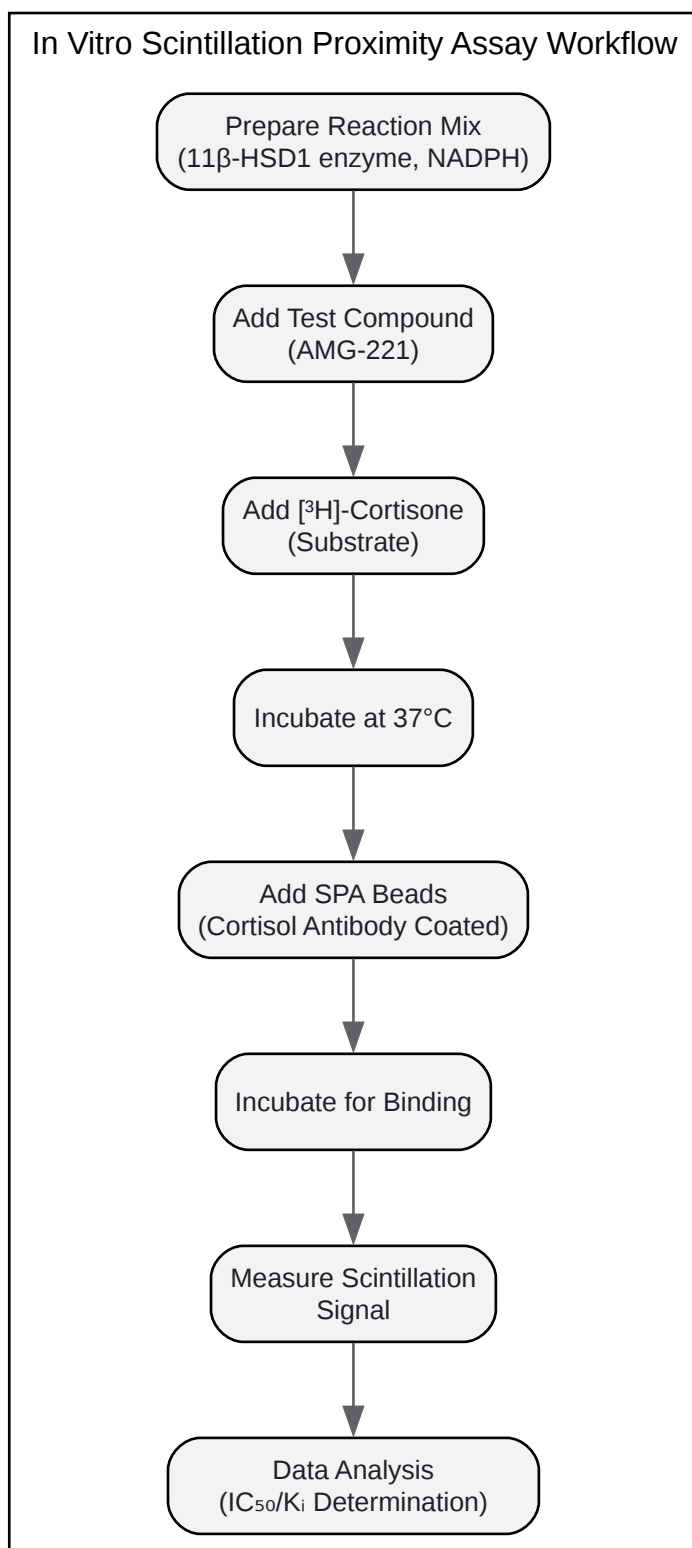
Principle: The assay measures the conversion of radiolabeled cortisone to cortisol. A specific antibody for cortisol is coated on SPA beads. When radiolabeled cortisol binds to the antibody, it comes into close proximity with the scintillant in the beads, producing a light signal that can be detected.

General Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing NADPH, and the 11 β -HSD1 enzyme preparation (e.g., human liver microsomes).
- **Compound Addition:** Add varying concentrations of **AMG-221** or control compounds to the reaction mixture.
- **Substrate Addition:** Initiate the reaction by adding radiolabeled ($[^3\text{H}]$) cortisone.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified period.
- **Termination and Detection:** Stop the reaction and add the cortisol-specific antibody-coated SPA beads.
- **Signal Measurement:** After an incubation period to allow for binding, measure the scintillation signal using a microplate scintillation counter.

- Data Analysis: Calculate the percent inhibition at each concentration of **AMG-221** and determine the IC_{50} or K_i value.

The following diagram illustrates the workflow for a typical in vitro SPA for 11 β -HSD1 inhibition:



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Caption: A generalized workflow for an in vitro 11 β -HSD1 scintillation proximity assay.

Cell-Based 11 β -HSD1 Inhibition Assay

This assay assesses the ability of a compound to inhibit 11 β -HSD1 activity within a cellular context.

Principle: A cell line engineered to express human 11 β -HSD1 is incubated with cortisone. The amount of cortisol produced by the cells is then measured, typically by LC-MS/MS or an immunoassay. The inhibitory effect of the test compound is determined by the reduction in cortisol production.

General Protocol:

- **Cell Culture:** Culture a suitable cell line (e.g., HEK293 cells) stably expressing human 11 β -HSD1.
- **Compound Treatment:** Treat the cells with various concentrations of **AMG-221** or control compounds for a defined period.
- **Substrate Addition:** Add cortisone to the cell culture medium.
- **Incubation:** Incubate the cells at 37°C in a CO₂ incubator.
- **Sample Collection:** Collect the cell culture supernatant.
- **Cortisol Quantification:** Measure the concentration of cortisol in the supernatant using a validated analytical method (e.g., LC-MS/MS).
- **Data Analysis:** Calculate the percent inhibition of cortisol production at each **AMG-221** concentration and determine the IC₅₀ value.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

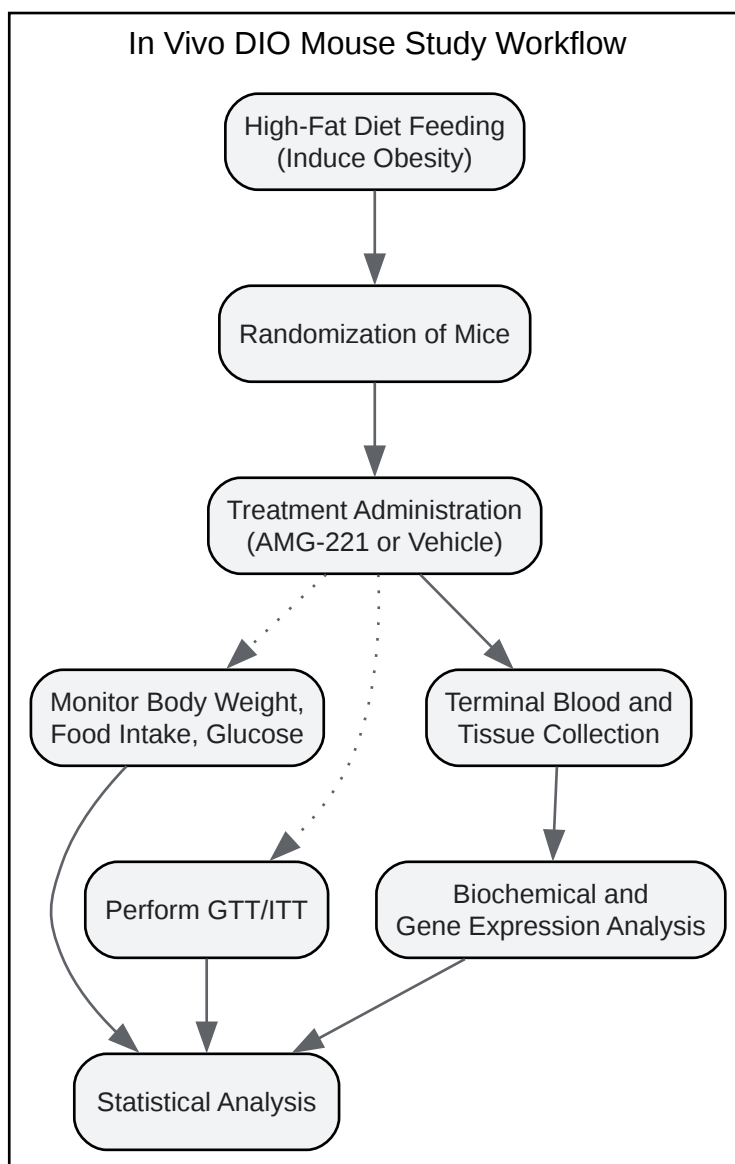
In vivo studies are crucial to evaluate the therapeutic potential of a compound in a living organism.

Principle: Diet-induced obese mice, which exhibit metabolic characteristics similar to human metabolic syndrome, are treated with the test compound. The effects on various metabolic parameters are then assessed.

General Protocol:

- **Induction of Obesity:** Feed mice a high-fat diet for a specified duration to induce obesity and insulin resistance.
- **Compound Administration:** Administer **AMG-221** or a vehicle control to the DIO mice, typically via oral gavage, for a defined treatment period.
- **Monitoring:** Regularly monitor body weight, food intake, and blood glucose levels.
- **Metabolic Tests:** Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
- **Tissue and Blood Collection:** At the end of the study, collect blood and various tissues (e.g., liver, adipose tissue) for further analysis, such as measuring hormone levels and gene expression.
- **Data Analysis:** Statistically analyze the differences in metabolic parameters between the **AMG-221**-treated group and the control group.

The following diagram provides a logical workflow for a typical in vivo study in DIO mice:



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Caption: A representative workflow for an in vivo efficacy study in diet-induced obese mice.

Conclusion

AMG-221 is a well-characterized, potent, and selective inhibitor of 11 β -HSD1. Its ability to modulate intracellular cortisol levels makes it a valuable research tool for investigating the role of glucocorticoids in metabolic diseases. The information and representative protocols provided in this guide are intended to support further research and development efforts in this promising

therapeutic area. For specific and detailed experimental procedures, researchers are encouraged to consult the primary scientific literature.

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